molecular formula C23H19N5OS3 B2876177 3-amino-N-[2-(propylsulfanyl)-1,3-benzothiazol-6-yl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 445267-53-8

3-amino-N-[2-(propylsulfanyl)-1,3-benzothiazol-6-yl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B2876177
CAS No.: 445267-53-8
M. Wt: 477.62
InChI Key: CODVUHZIQFLYHD-UHFFFAOYSA-N
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Description

3-amino-N-[2-(propylsulfanyl)-1,3-benzothiazol-6-yl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide is an intricate compound that has piqued the interest of chemists and researchers due to its potential applications in various fields. This compound belongs to the family of thienopyridine derivatives, which are known for their versatile biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-[2-(propylsulfanyl)-1,3-benzothiazol-6-yl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step reactions starting from basic building blocks. Common steps include:

  • Formation of the Thieno[2,3-b]pyridine Core: : This often involves cyclization reactions using suitable precursors.

  • Introduction of the Benzothiazole Group: : This is achieved through coupling reactions, usually under high-temperature conditions.

  • Addition of the Propylsulfanyl Group: : Conducted via nucleophilic substitution reactions.

  • Amidation Reaction: : Finally, the carboxamide group is introduced using standard amidation techniques.

Industrial Production Methods

Industrial-scale production might adapt these methods, emphasizing cost-efficiency and scalability. Optimized reaction conditions and catalysts would be employed to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Oxidizing agents like potassium permanganate could convert certain functional groups.

  • Reduction: : Reductive agents such as lithium aluminum hydride can reduce nitro groups.

  • Substitution: : Nucleophilic or electrophilic substitutions could introduce various functional groups.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Solvents: : Acetonitrile, dichloromethane, methanol.

Major Products

The specific products formed will depend on the reaction conditions but could include various derivatives with modified biological activities.

Scientific Research Applications

Chemistry

This compound can serve as a precursor for synthesizing other biologically active molecules or as a ligand in coordination chemistry.

Biology

Research explores its role as an inhibitor or activator in various biological pathways, potentially influencing enzyme activity or protein interactions.

Medicine

Industry

Could be utilized in the development of new materials with unique properties due to its structural complexity.

Mechanism of Action

The mechanism by which this compound exerts its effects often involves binding to specific molecular targets, such as enzymes or receptors, thus altering their activity. Pathways influenced could include signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Thieno[2,3-b]pyridine Derivatives: : Commonly studied for their biological activities.

  • Benzothiazole Derivatives: : Known for their anti-inflammatory and antimicrobial properties.

Uniqueness

Conclusion

With its rich chemistry and versatile applications, 3-amino-N-[2-(propylsulfanyl)-1,3-benzothiazol-6-yl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide represents a fascinating subject for ongoing research and development across multiple scientific disciplines. This compound's unique structure and reactive properties hold promise for innovative advancements in medicine, biology, and industrial chemistry.

Properties

IUPAC Name

3-amino-N-(2-propylsulfanyl-1,3-benzothiazol-6-yl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5OS3/c1-2-11-30-23-28-17-5-3-14(12-18(17)31-23)26-21(29)20-19(24)15-4-6-16(27-22(15)32-20)13-7-9-25-10-8-13/h3-10,12H,2,11,24H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CODVUHZIQFLYHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=C(C4=C(S3)N=C(C=C4)C5=CC=NC=C5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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